![molecular formula C28H28N2O4 B7440806 FXIa-IN-7](/img/structure/B7440806.png)
FXIa-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXIa-IN-7 is a small molecule inhibitor that has been developed to target factor XIa, a serine protease involved in the coagulation cascade. The inhibition of factor XIa has been shown to be a potential therapeutic strategy for preventing thrombosis without increasing the risk of bleeding.
Mécanisme D'action
FXIa-IN-7 inhibits factor XIa by binding to its active site and preventing the cleavage of factor IX to factor IXa. This, in turn, prevents the activation of factor X and the formation of thrombin. FXIa-IN-7 has been shown to be a selective inhibitor of factor XIa and does not affect other coagulation factors or platelet function.
Biochemical and Physiological Effects:
FXIa-IN-7 has been shown to reduce thrombus formation in preclinical models without increasing the risk of bleeding. In addition, FXIa-IN-7 has been shown to have a longer half-life than other factor XIa inhibitors, which may make it a more attractive therapeutic option. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FXIa-IN-7 in lab experiments is its selectivity for factor XIa. This makes it a useful tool for studying the role of factor XIa in thrombosis without affecting other coagulation factors or platelet function. However, one limitation of using FXIa-IN-7 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the development of FXIa-IN-7. One potential direction is the optimization of its pharmacokinetic properties to increase its half-life and reduce the need for frequent dosing. Another direction is the development of combination therapies that target multiple points in the coagulation cascade to achieve greater antithrombotic efficacy. Finally, the clinical development of FXIa-IN-7 for the prevention of thrombosis in humans is an important future direction.
Méthodes De Synthèse
FXIa-IN-7 was synthesized using a convergent synthetic route that involved the coupling of two key intermediates. The first intermediate was prepared by reacting 4-(4-aminophenyl)-1,2,3-thiadiazole with 2-chloro-5-nitropyridine in the presence of a base. The second intermediate was prepared by reacting 2-methoxy-5-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a base. The two intermediates were then coupled using a Suzuki-Miyaura cross-coupling reaction to yield FXIa-IN-7.
Applications De Recherche Scientifique
FXIa-IN-7 has been extensively studied in preclinical models for its potential use as an antithrombotic agent. In vitro studies have shown that FXIa-IN-7 selectively inhibits factor XIa without affecting other coagulation factors or platelet function. In vivo studies have demonstrated that FXIa-IN-7 reduces thrombus formation without increasing the risk of bleeding. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.
Propriétés
IUPAC Name |
1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERAAJVARXHDP-JWQCQUIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FXIa-IN-7 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.